(2R)-5-oxooxolane-2-carboxamide
Description
Chemical Classification and Structural Features of the Oxolane Carboxamide Moiety
The structure of (2R)-5-oxooxolane-2-carboxamide is defined by a central oxolane ring. Oxolane, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. ebi.ac.uk The molecule is further classified as a γ-lactone, which is a cyclic ester where the carbonyl group is at the γ-position relative to the ester's oxygen atom. In this case, the lactone is integrated into the oxolane ring, with the carbonyl group at the C5 position.
A primary carboxamide group (-CONH₂) is attached to the C2 position of the oxolane ring. Carboxamides are functionally important in organic chemistry and are characterized by an amide bond, which results from the formal reaction of a carboxylic acid with an amine. wisdomlib.orgjocpr.com This functional group is known for its stability and its ability to participate in hydrogen bonding. jocpr.com
The key structural feature is the chiral center at the C2 carbon, which is attached to the carboxamide group. The (R) configuration denotes a specific spatial arrangement of the substituents around this carbon atom. This chirality is critical, as different enantiomers of a molecule can exhibit vastly different biological activities.
Overview of Related Chiral γ-Lactones and Carboxamides in Research Context
Chiral γ-lactones are a highly significant class of compounds in chemical research. They are recognized as versatile building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov Their prevalence is due to their unique structures and diverse biological activities. researchgate.net The synthesis of chiral γ-lactones is a major focus in organic chemistry, with methods ranging from the use of biomass-derived sugars like arabinose to advanced catalytic processes involving photocatalysis and biocatalysis. rug.nloup.com These methods aim to produce enantiomerically pure lactones, which are valuable starting materials for creating new chiral molecules. nih.govuva.nl
The carboxamide functional group is similarly crucial, particularly in the field of medicinal chemistry. jocpr.com Amide bonds are fundamental to the structure of peptides and proteins. jocpr.com In drug design, carboxamides are often used as key pharmacophores—the part of a molecule responsible for its biological activity—due to their chemical stability and ability to form strong hydrogen bonds with biological targets like enzymes and receptors. jocpr.comontosight.ai The conversion of a carboxylic acid to a carboxamide is a common strategy to enhance a molecule's properties, such as its ability to permeate cell membranes. acs.org Carboxamide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. wisdomlib.orgontosight.ai
Contextualization of (2R)-5-Oxooxolane-2-carboxamide within Contemporary Chemical Biology Research
Within the landscape of contemporary chemical biology, (2R)-5-oxooxolane-2-carboxamide is best understood as a potential probe or building block for creating novel bioactive molecules. Its synthesis would likely originate from its corresponding carboxylic acid, (2R)-5-oxooxolane-2-carboxylic acid (also known as (R)-γ-carboxy-γ-butyrolactone), which is a known chiral intermediate. chemicalbook.comnih.gov The transformation from the carboxylic acid to the primary carboxamide can be achieved through standard amidation reactions, often employing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). jocpr.comwikipedia.org
The scientific interest in a molecule like (2R)-5-oxooxolane-2-carboxamide lies in the combination of its chiral lactone core and its modifiable carboxamide group. The chiral scaffold provides a defined three-dimensional structure, while the amide group offers a point for interaction with biological systems. Researchers in chemical biology often synthesize libraries of related compounds by varying the substituents on the amide nitrogen. This approach allows for the systematic exploration of structure-activity relationships to identify new molecules with specific biological functions. The carboxamide moiety's ability to act as a peptide bond surrogate makes it a particularly attractive feature for designing molecules that can modulate protein-protein interactions or inhibit enzymes. acs.org
Table of Mentioned Chemical Compounds
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2R)-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8)/t3-/m1/s1 |
InChI Key |
AOFIVJOZERJBKG-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1C(=O)N |
Canonical SMILES |
C1CC(=O)OC1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r 5 Oxooxolane 2 Carboxamide and Its Enantiomers
Strategies for the Formation of the Chiral Oxolane Ring System
The construction of the chiral oxolane (tetrahydrofuran) ring is a pivotal step in the synthesis of (2R)-5-oxooxolane-2-carboxamide. Various strategies have been developed to achieve this, often relying on cyclization reactions of appropriately functionalized acyclic precursors.
One common approach involves the intramolecular cyclization of γ-hydroxy esters or related derivatives. This can be achieved under acidic or basic conditions, or through the use of specific reagents that promote lactonization. The stereochemistry of the starting material directly influences the stereochemistry of the resulting oxolane ring.
Another powerful strategy is the use of cycloaddition reactions. For instance, 1,3-dipolar cycloadditions of nitrile oxides with specific alkenes can lead to the formation of isoxazolines, which can then be transformed into the desired γ-lactone ring system. researchgate.net Microwave-assisted 1,3-dipolar cycloadditions have been shown to be effective in this context. researchgate.net
Furthermore, asymmetric intramolecular oxa-Michael reactions catalyzed by organocatalysts, such as primary–secondary diamines, provide an efficient route to chiral tetrahydrofurans. researchgate.net These reactions proceed with high enantioselectivities, offering a direct method to establish the desired chirality in the oxolane ring. researchgate.net The use of chiral Brønsted acid catalysts to promote the desymmetrization of oxetanes by an internal sulfur or selenium nucleophile also represents a viable, though less direct, approach to related chiral five-membered heterocycles. nsf.gov
Introduction of the Carboxamide Functionality in Stereocontrolled Syntheses
Once the chiral oxolane ring is established, the next critical step is the introduction of the carboxamide group at the C2 position. This is typically achieved by the amidation of the corresponding carboxylic acid, (2R)-5-oxooxolane-2-carboxylic acid. nih.govnih.gov
The direct amidation of carboxylic acids requires activation of the carboxyl group. Common activating agents include carbodiimides (like DCC or EDC), or the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester or a benzotriazolyl ester. researchgate.net The activated carboxylic acid then reacts with an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the primary carboxamide.
For instance, a regioselective monoamidation of a related dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. researchgate.net This highlights the potential for selective functionalization in more complex systems. The choice of coupling reagent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired carboxamide.
Alternatively, the carboxamide can be introduced earlier in the synthetic sequence. For example, a starting material already containing the carboxamide functionality can be carried through the ring-forming cyclization step. However, this approach can sometimes complicate the cyclization and may require protecting group strategies.
Enantioselective Synthetic Routes to (2R)-5-Oxooxolane-2-carboxamide
Achieving the desired (2R) stereochemistry with high enantiopurity is a key challenge. Several enantioselective strategies have been developed to address this.
Derivatization Approaches from Chiral Precursors (e.g., from (2R)-5-oxooxolane-2-carboxylic acid)
One of the most straightforward methods to obtain enantiomerically pure (2R)-5-oxooxolane-2-carboxamide is to start from a chiral precursor that is readily available. (2R)-5-oxooxolane-2-carboxylic acid, which can be derived from L-glutamic acid, is a common starting material. nih.govchemicalbook.com
The synthesis typically involves the diazotization of L-glutamic acid with sodium nitrite (B80452) in an acidic aqueous solution, which leads to the formation of the corresponding α-hydroxy acid that spontaneously cyclizes to form (2S)-5-oxooxolane-2-carboxylic acid. chemicalbook.com It is important to note that the stereochemistry is inverted in this process relative to the Cahn-Ingold-Prelog priority rules, but the absolute configuration at the chiral center is retained. The resulting (2S)-carboxylic acid can then be converted to its enantiomer, (2R)-5-oxooxolane-2-carboxylic acid, through various established chemical transformations, or the corresponding D-glutamic acid can be used to directly access the (2R) enantiomer. Once the enantiomerically pure carboxylic acid is obtained, it can be converted to the target carboxamide as described in section 2.2.
Table 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid chemicalbook.com
| Starting Material | Reagents | Solvent | Temperature | Yield |
| L-Glutamic Acid | Sodium Nitrite, Hydrochloric Acid | Water | 0°C to room temp. | 98% |
Asymmetric Catalysis in Oxooxolane Synthesis
Asymmetric catalysis offers a powerful and atom-economical approach to enantioselective synthesis. rsc.org In the context of oxooxolane synthesis, chiral catalysts can be used to control the stereochemical outcome of key ring-forming reactions. nih.govnih.gov
For example, asymmetric intramolecular oxa-Michael additions catalyzed by chiral organocatalysts can produce chiral tetrahydrofurans with high enantioselectivity. researchgate.net While not directly yielding the target molecule, this demonstrates the principle of using chiral catalysts to construct the core ring system.
Furthermore, palladium-catalyzed asymmetric synthesis has been employed in the stereocontrolled synthesis of related heterocyclic structures. rsc.org The use of chiral ligands in these catalytic systems can induce high levels of enantioselectivity. nih.gov The development of new chiral ligands and catalytic systems remains an active area of research. acs.orguq.edu.au
Biocatalytic Transformations for Oxolane Carboxamide Scaffolds
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is an increasingly important tool in asymmetric synthesis. rsc.org Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.
While specific biocatalytic routes to (2R)-5-oxooxolane-2-carboxamide are not extensively documented in the provided results, the general principles of biocatalysis are applicable. For example, lipases are commonly used for the kinetic resolution of racemic esters or alcohols, which could be intermediates in the synthesis of the target molecule. Similarly, hydrolases could potentially be used for the enantioselective hydrolysis of a racemic ester precursor to the chiral carboxylic acid.
The biological activity of a related γ-lactone carboxylic acid, which was shown to increase the growth of E. coli, suggests a potential link to biological pathways that could be exploited for synthetic purposes. researchgate.net
Optimization of Reaction Conditions for Stereochemical Purity
Maintaining and enhancing the stereochemical purity of (2R)-5-oxooxolane-2-carboxamide throughout the synthetic sequence is of paramount importance. This requires careful optimization of reaction conditions at each step.
Key factors to consider include the choice of solvent, temperature, catalyst, and reagents. For instance, in catalytic asymmetric reactions, the structure of the chiral ligand can have a profound impact on the enantiomeric excess (ee) of the product. nih.gov Screening a variety of ligands is often necessary to achieve optimal results.
In derivatization approaches from chiral precursors, it is crucial to avoid conditions that could lead to racemization of the chiral center. For example, strong basic or acidic conditions and elevated temperatures can sometimes compromise stereochemical integrity. The addition of molecular sieves as a water scavenger has been shown to improve enantioselectivity in certain reactions by preventing racemization. uq.edu.au
The progress of reactions and the stereochemical purity of the products are typically monitored using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for optimizing reaction conditions and ensuring the final product meets the desired specifications.
Gram-Scale Synthesis Considerations for Research Applications
The preparation of gram quantities of (2R)-5-oxooxolane-2-carboxamide is essential for advancing research applications, enabling more extensive biological screening and preliminary in vivo studies. The synthetic strategy typically involves a two-step process: the synthesis of the precursor, (2R)-5-oxooxolane-2-carboxylic acid, followed by its amidation. For research purposes, where high purity and stereochemical integrity are paramount, the choice of reagents and reaction conditions is critical.
A common and efficient route to the chiral precursor, (2R)-5-oxooxolane-2-carboxylic acid, starts from the corresponding enantiomer of glutamic acid, in this case, D-glutamic acid. The cyclization of D-glutamic acid to its corresponding lactam, (R)-pyroglutamic acid, can be achieved in high yield. This reaction is typically performed by treatment with sodium nitrite and hydrochloric acid. This method is scalable and has been reported to produce the enantiomeric (S)-pyroglutamic acid from L-glutamic acid in near-quantitative yields on a multi-gram scale.
The subsequent conversion of (2R)-5-oxooxolane-2-carboxylic acid to the desired carboxamide requires the activation of the carboxylic acid moiety followed by reaction with an ammonia source. For gram-scale synthesis in a research setting, peptide coupling reagents are often employed due to their mild reaction conditions and high efficiency, which help in preserving the stereochemical integrity of the chiral center. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are frequently used. The reaction proceeds through an activated ester intermediate, which then readily reacts with ammonia to form the primary amide.
The choice of solvent is also an important consideration. Aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically suitable for this type of coupling reaction. The reaction temperature is usually maintained between 0 °C and room temperature to minimize potential side reactions. Purification of the final product on a gram scale is commonly achieved through column chromatography or recrystallization to ensure high purity.
Below is a representative synthetic scheme and data tables outlining the key steps and reagents for a gram-scale synthesis of (2R)-5-oxooxolane-2-carboxamide for research applications.
Synthetic Scheme:
Table 1: Gram-Scale Synthesis of (2R)-5-Oxooxolane-2-carboxylic acid
| Parameter | Details |
| Starting Material | D-Glutamic Acid |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Solvent | Water |
| Reaction Temperature | 0 °C to room temperature |
| Scale | Multi-gram |
| Typical Yield | >95% |
| Purification | Extraction followed by evaporation |
Table 2: Gram-Scale Amidation of (2R)-5-Oxooxolane-2-carboxylic acid
| Parameter | Details |
| Starting Material | (2R)-5-Oxooxolane-2-carboxylic acid |
| Coupling Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS) |
| Ammonia Source | Aqueous Ammonia (NH₄OH) or Ammonia gas in an organic solvent |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature |
| Scale | Gram-scale |
| Typical Yield | 70-90% |
| Purification | Column Chromatography or Recrystallization |
These methodologies provide a reliable framework for the production of (2R)-5-oxooxolane-2-carboxamide in quantities sufficient for comprehensive research investigations. The use of well-established coupling chemistry ensures high product purity and retention of stereochemistry, which are critical for the evaluation of its biological properties.
Chemical Modifications and Derivatization Strategies for Structure Activity Relationship Sar Investigations
Rational Design of (2R)-5-Oxooxolane-2-carboxamide Analogues
The rational design of analogues of (2R)-5-oxooxolane-2-carboxamide is guided by an understanding of its core structural features: a chiral center at the C2 position, a lactone ring, and a primary carboxamide group. The design and synthesis of conformationally restricted analogues of alpha-amino acids is a common strategy in medicinal chemistry research. researchgate.net This approach can be applied to (2R)-5-oxooxolane-2-carboxamide, which can be viewed as a constrained analogue of glutamine.
Computational methods, such as molecular docking, can be employed to predict the binding modes of designed analogues with a target protein. nih.gov This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit desired biological activities. For instance, if the target is a protein kinase, docking studies could guide the design of analogues with substituents that can form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. nih.gov
Key modifications in a rational design strategy would include:
Substitution on the amide nitrogen: Introducing alkyl or aryl groups to explore the hydrophobic pocket and potential for additional hydrogen bonding.
Modification of the oxolane ring: Introducing substituents or altering the ring size to probe the conformational requirements of the binding site.
Stereochemical variations: Synthesis of the (S)-enantiomer and diastereomers to understand the stereochemical preference of the biological target.
Synthetic Approaches to Amide Substitutions (e.g., N,N-dimethyl, N-methyl derivatives)
The primary amide of (2R)-5-oxooxolane-2-carboxamide is a prime target for modification. The synthesis of N-substituted derivatives, such as N-methyl and N,N-dimethyl analogues, can provide valuable insights into the role of the amide protons in target binding. Primary sulfonamides have been shown to be more potent than secondary and tertiary analogues in some contexts. researchgate.net
Standard amide coupling reactions can be employed for this purpose. Starting from (2R)-5-oxooxolane-2-carboxylic acid, which can be obtained by hydrolysis of the parent amide, coupling with the desired amine (e.g., methylamine (B109427) or dimethylamine) can be achieved using common coupling reagents.
| Reagent Class | Specific Examples |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
A general synthetic scheme would involve the activation of the carboxylic acid followed by the addition of the amine. For example, the reaction of (2R)-5-oxooxolane-2-carboxylic acid with methylamine in the presence of HBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF) would yield the N-methyl derivative.
Elaboration of the Oxolane Core for Diversification
The oxolane (tetrahydrofuran) ring serves as a three-dimensional scaffold that can be further functionalized to explore new chemical space. ebi.ac.uk The compact and versatile nature of such motifs has gained significant attention in drug discovery. nih.gov Diversification of the oxolane core can lead to analogues with improved properties. nih.gov
Strategies for elaborating the oxolane core include:
Introduction of substituents: Functional groups such as alkyl, aryl, or hydroxyl groups can be introduced at various positions on the oxolane ring. For example, alpha-functionalization of the lactone can be achieved through enolate chemistry.
Ring-opening and re-cyclization: The lactone can be opened to the corresponding hydroxy acid, which can then be modified and re-cyclized to form analogues with different ring sizes or heteroatoms.
Bioisosteric replacement: The oxolane oxygen could be replaced with other heteroatoms, such as sulfur (thiolactone) or nitrogen (pyrrolidinone), to investigate the impact on binding and physicochemical properties.
These modifications can significantly alter the compound's conformation, polarity, and ability to engage in specific interactions with a biological target.
Synthesis of Compound Libraries for Screening
To efficiently explore the SAR of (2R)-5-oxooxolane-2-carboxamide, the synthesis of a compound library with diverse substitutions is a powerful approach. nih.gov Combinatorial chemistry techniques can be employed to generate a large number of analogues in a systematic manner. nih.gov
A common strategy for library synthesis involves a divergent approach, starting from a common intermediate. In this case, (2R)-5-oxooxolane-2-carboxylic acid would be the key intermediate. This acid could be coupled with a diverse set of amines to generate a library of amide derivatives. Similarly, a library could be generated by reacting a functionalized oxolane core with various building blocks.
An example of a library synthesis strategy is outlined below:
| Step | Description |
| 1 | Synthesize and purify the key intermediate, (2R)-5-oxooxolane-2-carboxylic acid. |
| 2 | Array a diverse set of primary and secondary amines in a multi-well plate format. |
| 3 | Perform parallel amide coupling reactions in each well using an automated liquid handler. |
| 4 | Purify the resulting library of (2R)-5-oxooxolane-2-carboxamide analogues using high-throughput purification techniques. |
The resulting library can then be screened against a panel of biological targets to identify initial hits and guide further optimization efforts.
Methodologies for Novel Polyfunctional 3D Scaffolds Utilizing Oxolane Cores
The oxolane ring can serve as a starting point for the synthesis of more complex, polyfunctional 3D scaffolds. The development of such scaffolds is of great interest in materials science and drug discovery for creating molecules with unique spatial arrangements of functional groups. nih.govresearchgate.net
One approach involves using the oxolane as a chiral template. The stereocenter at the C2 position can direct the stereoselective introduction of new functional groups. For instance, the lactone can be used as a precursor for the synthesis of complex polycyclic systems through cycloaddition reactions or ring-rearrangement metathesis. researchgate.net
The principles of reticular chemistry, which involve the assembly of molecular building blocks into ordered frameworks, can also be applied. nih.gov By designing bifunctional derivatives of (2R)-5-oxooxolane-2-carboxamide, it may be possible to create self-assembling systems or metal-organic frameworks (MOFs) with defined 3D structures. acs.org These novel scaffolds could have applications in areas such as drug delivery, catalysis, and materials science. researchgate.net The creation of 3D bioceramic scaffolds has been explored for applications like osteosarcoma treatment. nih.gov
Mechanistic Studies of Molecular and Cellular Interactions of Oxooxolane Carboxamide Scaffolds
Investigation of Molecular Targets and Binding Mechanisms
Understanding the specific molecular targets and the nature of the binding interactions is crucial for explaining the pharmacological effects of oxooxolane carboxamide derivatives. Studies on analogues have identified interactions with various enzymes and receptors, shedding light on their mechanisms of action.
Enzyme Interaction Studies of Related Oxolane Compounds
Analogues of (2R)-5-oxooxolane-2-carboxamide, specifically pyroglutamic acid amides, have been identified as potent antagonists of the P2X7 receptor, a ligand-gated ion channel. nih.gov A computational analysis led to the discovery of these pyroglutamic acid amide analogues as structurally unique antagonists of this receptor. nih.gov
Further research has focused on pyroglutamyl-peptidase II (PPII), an ectoenzyme that plays a role in the extracellular breakdown of thyrotropin-releasing hormone (TRH). researchgate.net Analogues of the peptide Glp-Asn-ProNH2, which contains a pyroglutamyl moiety, were synthesized to investigate their inhibitory effects on PPII. researchgate.net Kinetic studies and molecular modeling suggest that the inhibitory activity of these peptide analogues relies on hydrogen bonding between the asparagine side chain and the enzyme. researchgate.net The prolineamide portion of the molecule appears to be significant for interacting with the S2' subsite of the enzyme. researchgate.net
Additionally, L-pyroglutamic acid has been shown to interact with the human sour taste receptor, hPKD2L1, inducing an inward current and confirming its role as a ligand for this receptor at a molecular level. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., HIF-1α pathways based on analogues)
Hypoxia-inducible factors (HIFs) are critical transcription factors that regulate cellular responses to low oxygen levels. nih.gov The modulation of the HIF-1α signaling pathway is a key mechanism for various therapeutic strategies. Numerous compounds have been shown to modulate HIF-1α activity through different mechanisms. nih.gov For instance, some agents inhibit HIF-1α by preventing its synthesis or promoting its degradation, while others can stabilize HIF-1α even under normal oxygen conditions by inhibiting prolyl hydroxylases, the enzymes responsible for its oxygen-dependent degradation. nih.govnih.gov The activation of the HIF-1α pathway can also be triggered by non-hypoxic stimuli such as reactive oxygen species (ROS), growth factors, and even certain metals. nih.govnih.govresearchgate.net Although direct studies on (2R)-5-oxooxolane-2-carboxamide are limited, the principle that small molecules can modulate the HIF-1α pathway is well-established for a wide range of chemical scaffolds. nih.gov
Analysis of Cellular Processes Influenced by Oxooxolane Carboxamide Derivatives (e.g., microbial growth, for analogues)
Derivatives of the oxooxolane carboxamide scaffold have demonstrated influences on fundamental cellular processes, most notably microbial growth. A qualitative structure-activity relationship (SAR) study was conducted on a library of pyroglutamate (B8496135) derivatives to assess their antibacterial activity against various multidrug-resistant Gram-positive and Gram-negative bacteria. researchgate.net This study highlighted the potential of the pyroglutamate scaffold in developing new antibacterial agents. researchgate.net
Among the tested compounds, certain pyroglutamate derivatives showed significant potency as antibacterial agents. researchgate.net The table below details the minimum inhibitory concentration (MIC) values for selected potent compounds against several bacterial pathogens.
| Compound | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) |
| 8e | 12.5 | 12.5 | 6.25 | 6.25 |
| 11d | 12.5 | 25 | 6.25 | 6.25 |
| Data sourced from a qualitative structure-activity relationship study of selected pyroglutamates. researchgate.net |
Furthermore, the natural product bassialone, a derivative of 5-oxotetrahydrofuran-2-carboxylic acid, has been identified as an antimicrobial metabolite in the fungus Beauveria bassiana. The absence of this compound in certain fungal isolates has been correlated with a decrease in the fungus's virulence, suggesting a role in pathogenic processes.
Identification and Characterization of Metabolites within Biological Systems
The metabolic fate of (2R)-5-oxooxolane-2-carboxamide is intrinsically linked to the metabolism of its core component, pyroglutamic acid (5-oxoproline). Pyroglutamic acid is a known intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866). wikipedia.orgresearchgate.net It can be formed non-enzymatically or through the action of γ-glutamyl cyclotransferase. researchgate.nethmdb.ca The breakdown of pyroglutamic acid back to glutamate (B1630785) is catalyzed by the enzyme 5-oxoprolinase, a reaction that requires ATP. wikipedia.orgnih.gov
In certain metabolic disorders, such as 5-oxoprolinuria, or following an overdose of substances like paracetamol, the levels of pyroglutamic acid can increase significantly in the blood and urine. wikipedia.orgnih.govresearchgate.net This accumulation is often due to a deficiency in glutathione synthetase or a depletion of cysteine, which disrupts the γ-glutamyl cycle. nih.govtaylorandfrancis.com The resulting overproduction of γ-glutamylcysteine leads to increased formation of 5-oxoproline, which can overwhelm the catalytic capacity of 5-oxoprolinase, leading to its accumulation and causing metabolic acidosis. nih.govtaylorandfrancis.com Therefore, the metabolites of (2R)-5-oxooxolane-2-carboxamide within biological systems are expected to be intertwined with these fundamental pathways of amino acid and glutathione metabolism.
Structure-Activity Relationship (SAR) Elucidation of Oxooxolane Carboxamide Derivatives
The relationship between the chemical structure of oxooxolane carboxamide derivatives and their biological activity is a key area of investigation for medicinal chemists. wikipedia.orggardp.org By systematically modifying the chemical structure, researchers can determine which functional groups are responsible for the molecule's biological effects. wikipedia.org
For pyroglutamic acid amide analogues acting as P2X7 receptor antagonists, a detailed structure-activity relationship (SAR) was established, leading to the identification of a compound with high potency and suitability for clinical development. nih.gov Similarly, a qualitative SAR study of various pyroglutamate derivatives revealed that specific structural features were correlated with more potent antibacterial activity. researchgate.net
In the context of pyroglutamyl-peptidase II (PPII) inhibition, extensive SAR studies on analogues of Glp-Asn-ProNH2 have been conducted. researchgate.net These studies have shown that extending the C-terminus of the peptide with hydrophobic amino acids can lead to a new class of PPII inhibitors with nanomolar activity in vitro. researchgate.net The table below summarizes some of these findings.
| Modification to Glp-Asn-ProNH2 | Effect on PPII Inhibitory Activity |
| Replacement of Histidine with Asparagine | Produces a competitive inhibitor |
| C-terminal extension with hydrophobic amino acids | Leads to novel inhibitors with nanomolar activity |
| Modifications to the Prolineamide group | Some modifications are tolerated, indicating its role in subsite interaction |
| Data derived from structure-activity studies of pyroglutamyl-peptidase II inhibitors. researchgate.net |
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of oxooxolane carboxamide derivatives. The core structure, pyroglutamic acid, exists as two enantiomers: (2R) and (2S). wikipedia.org The specific stereochemistry of a molecule is often critical for its interaction with chiral biological targets like enzymes and receptors.
In the development of pyroglutamate derivatives, synthetic routes that are fully stereoselective are considered highly valuable. researchgate.net For inhibitors of pyroglutamyl-peptidase II, the natural L-pyroglutamic acid (the (S)-enantiomer) is a key component of the most effective compounds. researchgate.net This highlights the stereospecificity of the enzyme's active site.
Furthermore, protein engineering studies have demonstrated the functional importance of the pyroglutamate structure. The engineered introduction of an N-terminal glutamine, which can cyclize to form pyroglutamate, has been shown to restore the biological activity of certain peptides. nih.gov This modification can prevent N-terminal degradation and ensure the proper conformation for activity, underscoring the critical role of this specific stereochemical feature. nih.gov
Computational and Theoretical Chemistry Approaches in 2r 5 Oxooxolane 2 Carboxamide Research
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of (2R)-5-oxooxolane-2-carboxamide. researchgate.net Conformational analysis through these methods helps identify the most energetically stable arrangements of the molecule. nih.gov For cyclic structures like the oxooxolane ring, calculations can determine the preferred puckering of the ring and the orientation of the carboxamide substituent. researchgate.net These studies reveal that for similar heterocyclic compounds, a pseudo-axial orientation of substituents on the ring is often favored over an equatorial one. researchgate.net
The analysis of molecular structure can indicate a high degree of conformational rigidity or flexibility. nih.gov By calculating the energy profile associated with the rotation around specific bonds, researchers can identify global and local energy minima, which correspond to the most stable conformations. nih.gov For instance, in related heterocyclic systems, the most favorable conformation has been determined by analyzing the torsion angles of the substituents relative to the ring. nih.gov
Electronic structure calculations provide data on bond lengths, bond angles, and the distribution of electron density within the molecule. This information is crucial for understanding the molecule's reactivity and its potential for intermolecular interactions.
Table 1: Representative Data from Quantum Chemical Calculations
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Relative Energy | The energy of a conformation compared to the most stable conformation (global minimum). | DFT (e.g., B3LYP/6-31++G**) |
| Torsion Angle | The angle between four sequentially bonded atoms, defining the rotation around the central bond. | DFT |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | DFT |
| Bond Angle | The angle formed between three atoms across two bonds. | DFT |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between (2R)-5-oxooxolane-2-carboxamide and its biological targets. The primary target for this compound and its analogs, such as Levetiracetam, is the Synaptic Vesicle Glycoprotein 2A (SV2A). pnas.orgaesnet.org MD simulations can model the binding process of the compound to SV2A, providing insights into the stability of the compound-protein complex over time. nih.gov
These simulations can reveal the specific amino acid residues within the SV2A binding pocket that form key interactions with the ligand. These interactions often include hydrogen bonds and hydrophobic contacts, which are critical for the affinity and specificity of the binding. nih.gov For example, studies on related compounds have highlighted the importance of hydrogen bonding to the zinc ion and coordinated water molecule within the active site of target enzymes. nih.gov The binding kinetics, including association and dissociation rates, can also be estimated from MD simulations, providing a more complete picture of the interaction. nih.gov
The insights gained from MD simulations are invaluable for understanding the mechanism of action and for the rational design of new derivatives with improved binding affinity and efficacy. plos.org
Retrosynthetic Analysis and Pathway Prediction Using Artificial Intelligence
In Silico Screening for Novel Oxooxolane Carboxamide Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biointerfaceresearch.comnih.gov In the context of (2R)-5-oxooxolane-2-carboxamide, virtual screening can be used to discover novel derivatives with potentially enhanced anticonvulsant properties. nih.gov
This process often begins with the three-dimensional structure of the target protein, SV2A, and involves docking a large number of candidate molecules into the binding site. biointerfaceresearch.comnih.gov The docking programs calculate a score that estimates the binding affinity of each molecule, and the top-scoring compounds are selected for further investigation. biointerfaceresearch.com In some cases, where the 3D structure of the target is unknown, models of the target can be constructed and used for screening. nih.gov
Pharmacophore modeling is another powerful in silico technique where a model of the essential steric and electronic features required for binding is generated. mdpi.com This pharmacophore model can then be used to rapidly screen databases for molecules that match these features. mdpi.com These computational approaches allow for the efficient exploration of vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. researchgate.net
Table 2: Common In Silico Screening Techniques
| Technique | Description | Application in Drug Discovery |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Ranking compounds based on predicted binding affinity. |
| Pharmacophore Modeling | Creates an abstract model of the key features of a ligand required for biological activity. | Searching for new scaffolds that fit the pharmacophore. |
| Virtual Screening | Computationally screening large libraries of compounds against a target. | Identifying potential hit compounds for further development. |
Predictive Modeling for Biotransformation Pathways
Predictive modeling plays a crucial role in understanding the metabolic fate of (2R)-5-oxooxolane-2-carboxamide within the body. In silico tools can predict the biotransformation pathways of a drug, identifying potential metabolites and the enzymes responsible for their formation. nih.gov For the parent compound, Levetiracetam, it is known that a major metabolic pathway involves the enzymatic hydrolysis of the acetamide (B32628) group to form an inactive carboxylic acid metabolite. nih.gov
Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov These models integrate physicochemical properties of the drug with physiological data to predict its concentration in various tissues over time. nih.gov By simulating the metabolic processes, these models can help to anticipate the impact of factors such as organ impairment on the drug's pharmacokinetics. nih.gov This predictive capability is essential for optimizing dosing regimens in different patient populations. nih.gov
Advanced Analytical Methodologies for the Characterization of 2r 5 Oxooxolane 2 Carboxamide
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolomics Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (2R)-5-oxooxolane-2-carboxamide. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition. For (2R)-5-oxooxolane-2-carboxamide (C₅H₈N₂O₂), the expected exact mass can be calculated and compared against the experimental value to ensure high confidence in the compound's identity.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would be expected to yield characteristic fragmentation patterns. Key fragmentations would likely involve the cleavage of the amide bond and ring-opening reactions of the oxolane ring. Common fragmentation pathways for amides include the loss of the carboxamide group (-CONH₂) and cleavages adjacent to the carbonyl group. libretexts.orgmiamioh.edu The resulting fragmentation spectrum serves as a structural fingerprint, enabling differentiation from isomeric compounds.
In the context of metabolomics, HRMS coupled with liquid chromatography (LC) is a powerful technique for profiling endogenous metabolites in biological samples. mdpi.com Pyroglutamic acid, a closely related compound, has been identified as a potential biomarker in conditions like ulcerative colitis through untargeted metabolomic studies. nih.gov Similar methodologies could be applied to detect and quantify (2R)-5-oxooxolane-2-carboxamide and its metabolites, providing insights into its metabolic fate and biological significance.
Table 1: Predicted HRMS Data for (2R)-5-Oxooxolane-2-carboxamide
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₅H₉N₂O₂⁺ | 129.0659 |
| [M+Na]⁺ | C₅H₈N₂O₂Na⁺ | 151.0478 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural and stereochemical elucidation of (2R)-5-oxooxolane-2-carboxamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxolane ring and the amide protons. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The chemical shifts and coupling constants of the ring protons provide information about their relative stereochemistry. For the closely related L-pyroglutamic acid, the proton at the alpha-carbon (C2) resonates around 4.1 ppm. hmdb.cahmdb.ca
The ¹³C NMR spectrum will show five distinct carbon signals. The carbonyl carbons of the lactam and the amide will appear in the downfield region (typically >170 ppm). chemicalbook.com The chemical shift of the chiral carbon (C2) is also a key indicator of the local electronic environment.
To confirm the stereochemistry, advanced NMR techniques can be employed. The use of chiral shift reagents, such as europium complexes (e.g., Eu(hfc)₃), can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess. researchgate.netbeilstein-journals.orgnih.gov Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which can help to confirm the relative stereochemistry and preferred conformation of the molecule in solution.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the (2R)-5-oxooxolane-2-carboxamide Ring Structure (based on L-pyroglutamic acid data in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~4.1 (dd) | ~59 |
| C3-H₂ | ~2.2-2.4 (m) | ~31 |
| C4-H₂ | ~2.5 (m) | ~33 |
| C5 (C=O, lactam) | - | ~182 |
| C1' (C=O, amide) | - | ~178 |
| NH (lactam) | ~8.0 (s) | - |
| NH₂ (amide) | ~7.1, 7.5 (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)
The determination of enantiomeric purity is critical for chiral molecules, and this is effectively achieved using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). wvu.edu These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
For the separation of pyroglutamide derivatives, polysaccharide-based CSPs have proven to be highly effective in both HPLC and Supercritical Fluid Chromatography (SFC). nih.govresearchgate.net Columns such as Chiralcel OJ (cellulose tris(4-methylbenzoate)) and Chiralpak AS (amylose tris((S)-α-methylbenzylcarbamate)) have demonstrated excellent enantioselectivity for similar compounds. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like heptane or hexane) and an alcohol modifier (such as ethanol or isopropanol), is crucial for optimizing the separation. nih.govyakhak.org Reversed-phase chiral methods using aqueous buffers with organic modifiers are also viable and offer compatibility with mass spectrometry detection. chromatographytoday.com
Chiral GC is another powerful technique for enantiomeric purity analysis, particularly for volatile or derivatized compounds. gcms.cz Derivatization of (2R)-5-oxooxolane-2-carboxamide, for instance by N-acylation, could enhance its volatility and improve separation on a chiral GC column. nih.gov Cyclodextrin-based CSPs are commonly used in chiral GC and have shown broad applicability for the separation of a wide range of enantiomers. nih.gov
Table 3: Exemplary Chiral HPLC/SFC Conditions for Pyroglutamide Derivatives
| Technique | Chiral Stationary Phase | Mobile Phase | Performance Example | Reference |
|---|---|---|---|---|
| HPLC | Chiralcel OJ | Heptane/Ethanol | α = 1.71, Rs = 5.47 | researchgate.net |
| SFC | Chiralpak AS | CO₂/Methanol | α = 1.81, Rs = 6.51 | researchgate.net |
α = selectivity factor; Rs = resolution factor
Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV/Vis if applicable for derivatization)
(2R)-5-oxooxolane-2-carboxamide lacks a strong chromophore, making its direct quantification by UV/Visible (UV/Vis) spectroscopy challenging. researchgate.netsemanticscholar.org However, indirect spectrophotometric analysis can be performed following a chemical derivatization reaction that introduces a chromophoric moiety into the molecule. researchgate.netsemanticscholar.org For example, the secondary amine within the lactam ring or the primary amide could potentially be targeted by derivatizing agents that react with these functional groups to produce a colored or UV-active product. The choice of reagent would depend on the specific functional group being targeted and the desired analytical wavelength.
Spectroscopic techniques are also valuable for studying non-covalent molecular interactions, such as hydrogen bonding, which play a key role in the structure and function of molecules containing amide groups. mdpi.comnih.govscite.aisemanticscholar.org Infrared (IR) spectroscopy can provide information on hydrogen bonding through shifts in the N-H and C=O stretching frequencies. NMR spectroscopy is also highly sensitive to hydrogen bonding, with the chemical shifts of the amide and lactam protons being particularly informative. kinampark.com Changes in these spectroscopic signatures upon interaction with other molecules can provide insights into the nature and strength of the molecular interactions.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. nih.govnih.gov This technique requires a single crystal of the compound, from which a diffraction pattern is obtained when irradiated with X-rays.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| (2R)-5-oxooxolane-2-carboxamide |
| (2R)-5-oxooxolane-2-carboxylic acid |
| 5-oxopyrrolidine-2-carboxamide |
| L-pyroglutamic acid |
| L-glutamic acid |
| Chiralcel OJ |
| Chiralpak AS |
| europium |
| heptane |
| ethanol |
| isopropanol |
| methanol |
Applications of 2r 5 Oxooxolane 2 Carboxamide As a Research Tool and Building Block
Utility in Organic Synthesis as a Chiral Intermediate
(2R)-5-oxooxolane-2-carboxamide belongs to the family of pyroglutamic acid derivatives, which are widely recognized as useful chiral synthons in organic chemistry. The inherent chirality of this compound, derived from the naturally occurring amino acid L-glutamic acid, makes it an attractive starting material for the enantioselective synthesis of a variety of organic molecules. Its lactam ring provides a conformationally restricted scaffold that chemists can manipulate with a high degree of stereochemical control.
The utility of the pyroglutamate (B8496135) scaffold lies in its potential for modification at several positions, allowing for the introduction of diverse functional groups. This makes it a key intermediate in the synthesis of analogues of natural products and other biologically active compounds. The development of synthetic routes starting from pyroglutamate derivatives is a common strategy for constructing enantiopure pyrrolidine-based alkaloids and other complex heterocyclic systems. nih.gov
Role in Chemical Probe Development
The pyroglutamyl moiety is essential for the development of chemical probes designed to study the activity of specific enzymes. wikipedia.org Chemical probes are small molecules that can be used to study and manipulate proteins in their native environment, providing information about their function and activity levels. nih.gov Activity-based protein profiling (ABPP) is a key technology that utilizes such probes to monitor the functional state of entire enzyme families. mdpi.com
A prime example of this application is in the design of probes for Pyrrolidone Carboxyl Peptidases (PYRases), a class of exopeptidases that cleave N-terminal pyroglutamic acid from peptides. nih.gov Researchers have developed a highly sensitive chemiluminescent probe, named PyrCL, for the selective detection of PYRase activity. nih.gov This probe incorporates a pyroglutamyl group as a substrate recognition element. nih.gov Upon enzymatic cleavage of this group by an active PYRase, a rapid chemical reaction is initiated, leading to the emission of light. nih.gov This "turn-on" signal allows for the direct and sensitive quantification of enzyme activity. nih.gov
Table 1: Characteristics of the PYRase Chemiluminescent Probe (PyrCL)
| Property | Description | Reference |
|---|---|---|
| Probe Name | PyrCL | nih.gov |
| Target Enzyme | Pyrrolidone Carboxyl Peptidase (PYRase) | nih.gov |
| Core Structure | Phenoxy-1,2-dioxetane | nih.gov |
| Recognition Moiety | Pyroglutamyl group | nih.gov |
| Detection Method | Chemiluminescence | nih.gov |
| Activation Mechanism | Hydrolytic cleavage of the pyroglutamyl substrate by PYRase initiates a chemiexcitation process, resulting in light emission. | nih.gov |
| Key Feature | High signal-to-noise ratio, enabling sensitive detection of enzyme activity in complex biological samples, including different strains of bacteria. | nih.gov |
This table summarizes the features of the PyrCL probe as described in the cited research.
Precursor in the Synthesis of Complex Organic Molecules
As a chiral building block, (2R)-5-oxooxolane-2-carboxamide and its parent acid are valuable precursors for the synthesis of a wide range of more complex organic molecules. The pyroglutamic acid framework serves as a scaffold for creating libraries of new compounds with potential biological activities. For instance, it has been used as a starting point for the synthesis of novel antifungal agents. nih.gov
The synthesis of L-pyroglutamic acid analogues often involves modifying the carboxyl or amide group, or by functionalizing the lactam ring. These modifications can lead to the creation of molecules with diverse pharmacological properties, including anti-inflammatory and neuritogenic activities. nih.gov The ability to generate a series of related compounds from a single, readily available chiral precursor is a powerful strategy in medicinal chemistry and drug discovery for establishing structure-activity relationships (SAR). nih.gov
Table 2: Examples of Compound Classes Synthesized from Pyroglutamic Acid Derivatives
| Compound Class | Therapeutic Potential | Reference |
|---|---|---|
| L-pyroglutamic acid esters | Antifungal activity against Phytophthora infestans | nih.gov |
| Modified L-pyroglutamic acid amides | Anti-inflammatory and neuritogenic activities | nih.gov |
This table provides examples of complex molecules and compound classes that can be synthesized using the pyroglutamate scaffold as a precursor.
Investigative Tool for Enzyme Catalysis and Metabolic Pathways in Research
Derivatives of (2R)-5-oxooxolane-2-carboxamide are crucial tools for investigating enzyme catalysis and dissecting metabolic pathways. Because the pyroglutamyl group is a substrate for enzymes like PYRase, molecules containing this motif can be designed as inhibitors or substrates to study enzyme function. wikipedia.org
For example, inhibitors of Pyroglutamyl Peptidase II, an enzyme that degrades Thyrotropin-releasing hormone (TRH), have been synthesized to study the hormone's metabolism. nih.gov By blocking the degradation of TRH, researchers can investigate the functional role of this peptidase in the extracellular inactivation of TRH in the brain. nih.gov These inhibitors act as investigative tools to understand the enzyme's contribution to specific physiological processes.
Furthermore, probes like PyrCL can be used to differentiate between bacterial species based on their PYRase activity, highlighting its potential as a diagnostic tool. nih.gov This application demonstrates how a compound based on the (2R)-5-oxooxolane-2-carboxamide structure can be used to investigate enzymatic differences in various organisms, providing insights into their unique metabolic capabilities. nih.gov
Natural Occurrence and Biosynthetic Pathways of Oxolane Carboxamide Structures
Discovery and Isolation from Natural Sources
The discovery of compounds containing the oxolane (or tetrahydrofuran) ring often originates from the study of fungal metabolites. While direct isolation of (2R)-5-oxooxolane-2-carboxamide is not reported, the related compound, 5-oxotetrahydrofuran-2-carboxylic acid, has been identified in fungal isolates. For instance, it has been detected as a derivative of bassialone, an antimicrobial metabolite from the fungus Beauveria bassiana. The presence or absence of this compound has been correlated with the virulence of the fungal strain.
The broader class of carboxamide-containing natural products is well-represented in fungi. For example, novel pyridine (B92270) carboxamide derivatives have been synthesized and shown to exhibit antifungal activity by inhibiting succinate (B1194679) dehydrogenase in fungi like Botrytis cinerea. nih.gov Furthermore, endophytic fungi, which live within plant tissues, are a rich source of bioactive secondary metabolites. Studies on fungi such as Fusarium sp. have led to the isolation of antimicrobial compounds, including new aminobenzamide derivatives. rsdjournal.org These discoveries highlight the potential for finding novel oxolane carboxamides in fungal sources. The process of discovering these natural products often involves bioassay-guided isolation, where extracts from fungal cultures are tested for biological activity, and the active components are then purified and structurally elucidated. nih.gov
Fungi that colonize specific ecological niches, such as those found on dung (coprophilous) or other fungi (fungicolous), are considered particularly likely to produce unique secondary metabolites as a competitive advantage. uiowa.edu Research into these ecological groups has yielded a variety of new and known compounds, including peptides and other complex molecules. uiowa.edu
Enzymatic Pathways Leading to Oxolane Ring Systems
The formation of the oxolane ring, a five-membered cyclic ether, is a common motif in natural product biosynthesis and is accomplished through various enzymatic strategies. One of the principal methods for forming this ring system is through the intramolecular cyclization of a linear precursor.
Enzymes known as cyclases can catalyze the formation of the tetrahydrofuran (B95107) ring. For instance, the biosynthesis of some natural products involves an acid-catalyzed Prins cyclization/lactonization cascade, which can rapidly construct a lactone-bridged scaffold. This type of reaction has been proposed in the biogenesis of certain monoterpene indole (B1671886) alkaloids.
Another enzymatic strategy involves the oxidative cyclization of a suitable precursor. Enzymes containing a domain of unknown function (DUF) 3328 are proposed to catalyze a variety of reactions in fungal natural product biosynthesis, including oxidative cyclization. For example, the enzyme CctR has been shown to catalyze a copper- and oxygen-dependent C(sp³)–H hydroxylation, a key step that can lead to the formation of a cyclic ether.
The biosynthesis of some compounds with oxolane rings, such as tubercidin, involves the formation of an N-glycosylpyrrolopyrimidine ribonucleoside. wikipedia.org In this case, the oxolane ring is part of a ribose sugar that is attached to a nucleobase analog. wikipedia.org The enzymes involved in such pathways are typically from the glycosyltransferase family.
Furthermore, the formation of γ-butyrolactone, a simple oxolane lactone, can occur from the oxidation of tetrahydrofuran (THF) or through a route from GABA involving a diazonium intermediate. wikipedia.org In industrial production, it is synthesized by the dehydrogenation of 1,4-butanediol. wikipedia.org While this is an industrial process, it demonstrates a chemical transformation that can be mimicked by enzymatic dehydrogenases in biological systems.
Emerging Research Frontiers and Future Prospects for 2r 5 Oxooxolane 2 Carboxamide
Development of Next-Generation Synthetic Strategies
The development of efficient and stereoselective synthetic routes to (2R)-5-oxooxolane-2-carboxamide is paramount for enabling its comprehensive study. Current strategies often rely on the derivatization of the corresponding carboxylic acid, (2R)-5-oxooxolane-2-carboxylic acid, which can be synthesized from L-glutamic acid.
Future synthetic strategies are expected to focus on more direct and atom-economical methods. One promising approach involves the catalytic asymmetric amidation of suitable precursors. For instance, the development of novel catalysts for the direct enantioselective cyclization and amidation of linear precursors could provide a more streamlined route to the target compound. Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Amidation of (2R)-5-oxooxolane-2-carboxylic acid | Conversion of the carboxylic acid to the amide using standard coupling reagents. | Straightforward, relies on a readily available starting material. | Requires a multi-step process, may generate stoichiometric waste. |
| Catalytic Asymmetric Cyclization/Amidation | Direct formation of the chiral lactam from a linear precursor using a chiral catalyst. | High atom economy, potential for high enantioselectivity. | Development of a suitable catalyst system. |
| Enzymatic Synthesis | Use of enzymes, such as lipases or amidases, to catalyze the formation of the amide bond. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity. |
Comprehensive Systems-Level Biological Investigations
To fully elucidate the biological roles of (2R)-5-oxooxolane-2-carboxamide, comprehensive systems-level investigations are necessary. Techniques such as proteomics, transcriptomics, and metabolomics can provide a global view of the cellular response to this compound.
Pyroglutamate (B8496135), the parent compound of (2R)-5-oxooxolane-2-carboxamide, is known to be involved in various biological processes, and its accumulation has been linked to conditions like metabolic acidosis. nih.gov Systems biology approaches could uncover whether (2R)-5-oxooxolane-2-carboxamide modulates similar pathways. For example, proteomics studies could identify protein targets of the compound, while metabolomics could reveal its impact on cellular metabolism. Such studies are crucial for understanding its mechanism of action and identifying potential therapeutic applications. creative-proteomics.com
Innovations in Analytical Techniques for Complex Mixtures
The accurate detection and quantification of (2R)-5-oxooxolane-2-carboxamide in complex biological matrices are essential for pharmacokinetic and pharmacodynamic studies. The chiral nature of the molecule necessitates the use of enantioselective analytical methods.
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. mdpi.comamericanpharmaceuticalreview.com The development of novel CSPs with improved selectivity for lactams will be beneficial. Additionally, coupling chiral separation techniques with mass spectrometry (LC-MS) provides high sensitivity and specificity, enabling the analysis of low concentrations of the compound in biological samples. americanpharmaceuticalreview.com Capillary electrophoresis (CE) is another promising technique that offers high separation efficiency and low sample consumption. mdpi.comamericanpharmaceuticalreview.com
| Analytical Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established. mdpi.comamericanpharmaceuticalreview.com |
| Chiral SFC | Utilizes supercritical fluid as the mobile phase for separation on a chiral stationary phase. | Fast separations, reduced solvent consumption. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High resolution for volatile compounds. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample and reagent consumption. mdpi.comamericanpharmaceuticalreview.com |
| LC-MS/MS | Combines the separation power of LC with the sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and specificity, suitable for complex matrices. americanpharmaceuticalreview.com |
Exploration of Undiscovered Bioactivities and Molecular Mechanisms
The structural similarity of (2R)-5-oxooxolane-2-carboxamide to other biologically active pyroglutamide derivatives suggests that it may possess a range of undiscovered bioactivities. For instance, various pyroglutamic acid analogues have been reported to exhibit antifungal, anti-inflammatory, and neuritogenic activities. nih.gov
Future research should focus on screening (2R)-5-oxooxolane-2-carboxamide against a wide range of biological targets. Given the role of pyroglutamate in the central nervous system, investigating the neuropharmacological properties of this compound is a particularly promising avenue. wikipedia.org Elucidating the molecular mechanisms underlying any observed bioactivities will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogues.
Challenges and Opportunities in Stereoselective Synthesis of Chiral Lactams/Amides
The stereoselective synthesis of chiral lactams and amides remains a significant challenge in organic chemistry. The key difficulty lies in controlling the stereochemistry at the newly formed chiral center. However, this challenge also presents numerous opportunities for the development of novel synthetic methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
